molecular formula C8H6BrFO B1447216 5-(Bromomethyl)-2-fluorobenzaldehyde CAS No. 1820717-85-8

5-(Bromomethyl)-2-fluorobenzaldehyde

Cat. No.: B1447216
CAS No.: 1820717-85-8
M. Wt: 217.03 g/mol
InChI Key: NFVUUCDJSGLSPZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzaldehyde ring

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 5-(Bromomethyl)-2-fluorobenzaldehyde can act as an electrophile . The reaction involves the oxidative addition of the bromomethyl group to a palladium catalyst, followed by transmetalation with a boron reagent . The resulting organopalladium complex then undergoes reductive elimination to form the new carbon–carbon bond .

Biochemical Pathways

Bromomethyl compounds have been used in the synthesis of various heterocycles , which can interact with numerous biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

The bromomethyl group can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .

Result of Action

Bromomethyl compounds can potentially alkylate dna bases , which could lead to DNA crosslinking and intercalation . This could result in significant changes in cellular function, potentially leading to cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the nature of the boron reagent . Additionally, the stability of bromomethyl compounds can be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluorobenzaldehyde typically involves the bromomethylation of 2-fluorobenzaldehyde. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. The reaction is carried out under reflux conditions, which facilitates the formation of the bromomethyl group on the benzaldehyde ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 5-(Bromomethyl)-2-fluorobenzoic acid.

    Reduction: Formation of 5-(Bromomethyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

5-(Bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in the development of fluorescent probes and imaging agents for biological research.

    Industrial Applications: It is employed in the production of specialty chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluorobenzaldehyde
  • 5-(Iodomethyl)-2-fluorobenzaldehyde
  • 5-(Hydroxymethyl)-2-fluorobenzaldehyde

Comparison

Compared to its analogs, 5-(Bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and electron-withdrawing properties, further influencing its chemical behavior.

Properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUUCDJSGLSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278340
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820717-85-8
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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